betaLacNAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-lactam N-acetylglucosamine (betaLacNAc) is a compound that belongs to the beta-lactam family, which is characterized by a four-membered beta-lactam ring. This compound is significant in the field of antibiotics, particularly due to its role in inhibiting bacterial cell wall synthesis. Beta-lactam antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Beta-lactam compounds are typically synthesized through various methods, including the Staudinger reaction, which involves the reaction of ketenes with imines to form beta-lactams. Another common method is the amide bond formation, where an amine reacts with a carboxylic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of beta-lactam antibiotics often involves fermentation processes using specific strains of bacteria or fungi. For example, penicillin is produced by the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired beta-lactam compound .

Análisis De Reacciones Químicas

Types of Reactions

Beta-lactam compounds undergo various chemical reactions, including:

Hydrolysis: Beta-lactam rings can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring, altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents to the beta-lactam ring, potentially enhancing its antibacterial properties.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of beta-lactam antibiotics results in the formation of penicilloic acids, which are inactive against bacteria .

Aplicaciones Científicas De Investigación

Glycobiology

BetaLacNAc is crucial in glycobiology, influencing cell-cell interactions, signaling pathways, and immune responses. It is a component of glycoproteins and glycolipids, which are essential for cellular recognition processes.

Immunology

This compound has been shown to enhance T-cell activation by improving the binding affinity between T-cells and antigen-presenting cells. This property makes it a potential candidate for immunotherapeutic strategies aimed at enhancing immune responses against tumors or infections.

Cancer Research

In cancer research, this compound-modified nanoparticles have been utilized for targeted drug delivery systems. These systems exploit the specific interactions between this compound and lectins on cancer cells to improve therapeutic efficacy while minimizing side effects .

Synthesis of Complex Carbohydrates

This compound serves as a building block in the synthesis of more complex carbohydrates. Its unique structure allows for the creation of diverse glycosylated compounds that are useful in pharmaceutical development .

Cross-Linking Studies

X-ray crystallographic studies have demonstrated that this compound can form unique cross-linked lattices with lectins such as soybean agglutinin. This property is exploited in structural biology to understand carbohydrate-lectin interactions better .

Antibiotic Development

Research into beta-lactam antibiotics has highlighted the role of this compound in developing new antimicrobial agents. Its ability to inhibit bacterial cell wall synthesis makes it a focus of ongoing studies aimed at overcoming antibiotic resistance .

Vaccine Development

This compound is being explored as an adjuvant in vaccine formulations. Its ability to modulate immune responses could enhance vaccine efficacy by promoting stronger and longer-lasting immunity against pathogens .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Glycobiology | Cell signaling and recognition | Role in T-cell activation |

| Cancer Research | Targeted drug delivery | Nanoparticles modified with this compound |

| Chemical Synthesis | Building block for complex carbohydrates | Synthesis of glycosylated compounds |

| Medical Applications | Antibiotic development | New beta-lactam antibiotics |

| Vaccine Development | Immune response modulation | Use as an adjuvant |

Case Study 1: T-cell Activation Enhancement

A study investigated the effect of this compound on T-cell activation. Results indicated that this compound significantly increased the binding affinity between T-cells and antigen-presenting cells, leading to enhanced immune responses. This finding supports its potential use in immunotherapy.

Case Study 2: Targeted Drug Delivery Systems

Research demonstrated that nanoparticles functionalized with this compound showed improved targeting efficiency towards cancer cells expressing specific lectins. This targeted approach resulted in increased drug accumulation within tumors while reducing systemic toxicity .

Case Study 3: Structural Biology Insights

X-ray crystallography revealed the unique cross-linking capabilities of this compound with soybean agglutinin, providing insights into carbohydrate-lectin interactions that are crucial for understanding various biological processes .

Mecanismo De Acción

Beta-lactam antibiotics exert their effects by binding to and inactivating PBPs, which are enzymes involved in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening of the cell wall and ultimately causing bacterial cell lysis. The beta-lactam ring is crucial for this activity, as it mimics the natural substrate of PBPs, allowing the antibiotic to bind effectively .

Comparación Con Compuestos Similares

Similar Compounds

Penicillins: Beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.

Cephalosporins: Contain a dihydrothiazine ring fused to the beta-lactam ring.

Carbapenems: Possess a pyrroline ring fused to the beta-lactam ring.

Monobactams: Feature a monocyclic beta-lactam structure.

Uniqueness of BetaLacNAc

This compound is unique due to its specific structure and functional groups, which confer distinct antibacterial properties. Its ability to inhibit a broad range of PBPs makes it a valuable compound in the development of new antibiotics. Additionally, modifications to the beta-lactam ring and attached substituents can enhance its activity and resistance to beta-lactamase enzymes .

Actividad Biológica

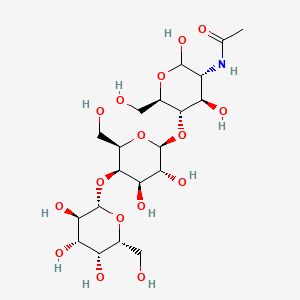

BetaLacNAc (β-N-acetyllactosamine) is a disaccharide composed of galactose and N-acetylglucosamine. It plays a significant role in various biological processes, including cell signaling, immune response, and microbial interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound exhibits unique structural properties that influence its biological functions. The molecular formula is C₁₂H₂₁N₁₁O₁₁, and its structure can be represented as:

This disaccharide is a key component of glycoproteins and glycolipids, contributing to the structural diversity of glycans on cell surfaces.

1. Cell Signaling

This compound is involved in cellular signaling pathways. It acts as a ligand for various lectins, which are proteins that bind carbohydrates. This interaction can modulate immune responses and cell adhesion processes.

- Case Study : In a study examining the role of this compound in T-cell activation, it was found that this compound enhances the binding affinity of T-cell receptors to glycosylated antigens, promoting stronger immune responses .

2. Microbial Interactions

This compound serves as a receptor for certain pathogens. For example, some strains of bacteria utilize this compound to adhere to host tissues.

- Research Finding : A study demonstrated that Escherichia coli strains expressing specific adhesins could bind to this compound residues on epithelial cells, facilitating infection .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound derivatives. These compounds may inhibit the growth of various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 16 mg/L |

| Candida albicans | 64 mg/L |

These findings suggest that this compound derivatives could be explored as therapeutic agents against bacterial and fungal infections .

Cytotoxicity Studies

The safety profile of this compound has been evaluated in several cytotoxicity assays.

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOITYCLKNIWNMP-QDRCFXCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.